
3-(3-Methyl-4-nitrophenoxy)pyrrolidine
Descripción general
Descripción
“3-(3-Methyl-4-nitrophenoxy)pyrrolidine” is a chemical compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 . It is a specialty product used for proteomics research .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as “3-(3-Methyl-4-nitrophenoxy)pyrrolidine”, can be achieved through various methods. One approach involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another method involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors in combination with a proficient rhodium catalyst .Molecular Structure Analysis
The molecular structure of “3-(3-Methyl-4-nitrophenoxy)pyrrolidine” consists of a pyrrolidine ring attached to a 3-methyl-4-nitrophenoxy group . The structure can be represented as CC1=C(C=CC(=C1)OC2CCNC2)N+[O-] .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Pyrrolidines, including derivatives like 3-(3-Methyl-4-nitrophenoxy)pyrrolidine, are significant in heterocyclic organic chemistry. They exhibit various biological effects and are used in medicine, dyes, and agrochemicals. The study of their chemistry, such as in [3+2] cycloadditions, contributes vital knowledge to the field (Żmigrodzka et al., 2022).
- Polysubstituted 4-(phenoxymethyl)-3-pyrrolines and isomeric 4-(phenoxymethylene)pyrrolidines, which may include 3-(3-Methyl-4-nitrophenoxy)pyrrolidine, are synthesized through a sequential one-pot coupling of propargylamine, vinyl sulfone (or nitroalkene), and a phenolic derivative. This methodology integrates Cu-catalyzed cycloaddition and Pd-catalyzed allylic substitution reactions (Clique et al., 2002).
Applications in Polymer Science
- A novel pyridine-containing aromatic diamine monomer was synthesized using a compound closely related to 3-(3-Methyl-4-nitrophenoxy)pyrrolidine. This monomer was employed to synthesize a series of pyridine-containing polyimides, demonstrating good thermal stability, mechanical properties, and low water uptake. Such polyimides have potential applications in various industries (Yan et al., 2011).
Other Applications
- Pyrrolidin-2-ones, potentially including 3-(3-Methyl-4-nitrophenoxy)pyrrolidine, have been prepared via rearrangement reactions. These compounds are valuable as adducts for preparing agrochemicals or medicinal compounds (Ghelfi et al., 2003).
- Complexes formed by pyridine derivatives, including those structurally related to 3-(3-Methyl-4-nitrophenoxy)pyrrolidine, with 2,6-dichloro-4-nitrophenol have been studied. Such research contributes to understanding the interactions in organic compounds, which can have implications in the synthesis of novel materials (Dega-Szafran et al., 1996).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(3-methyl-4-nitrophenoxy)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-8-6-9(2-3-11(8)13(14)15)16-10-4-5-12-7-10/h2-3,6,10,12H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRIBNNSMGXTXTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2CCNC2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methyl-4-nitrophenoxy)pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



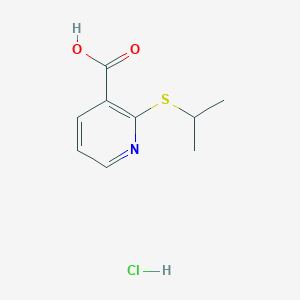
![6-Chloro-3-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1438080.png)

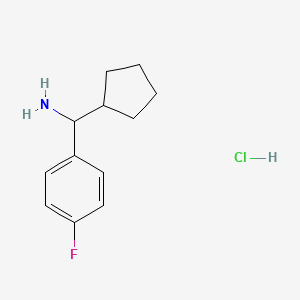
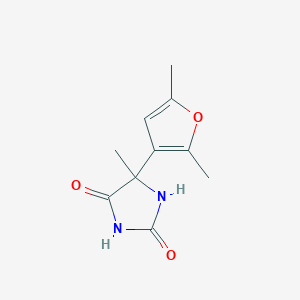
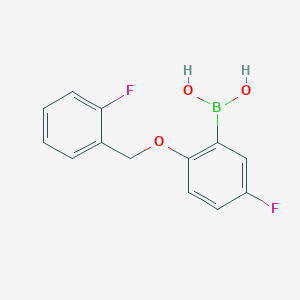

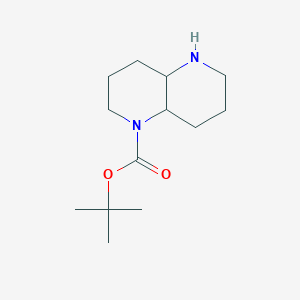
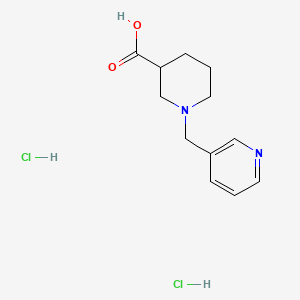
![2-[(Pyridin-3-ylmethyl)amino]propanoic acid dihydrochloride](/img/structure/B1438093.png)
![[2-(3,4-Dimethylphenoxy)pyridin-4-yl]methanamine hydrochloride](/img/structure/B1438094.png)

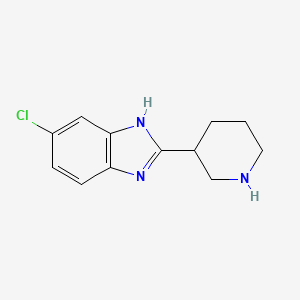
![2-[(3-Methylcyclohexyl)oxy]propanoic acid](/img/structure/B1438100.png)